1-methanesulfonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
1-methanesulfonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a methoxyphenyl group, and a methylsulfonyl piperazine moiety
Properties
IUPAC Name |
3-(3-methoxyphenyl)-7-(4-methylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O3S/c1-26-13-5-3-4-12(10-13)23-16-14(19-20-23)15(17-11-18-16)21-6-8-22(9-7-21)27(2,24)25/h3-5,10-11H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRVBQSUHVWYRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Precursor Functionalization
The triazolopyrimidine scaffold is typically derived from a pyrimidine-2,4-dione or halogenated pyrimidine. A common strategy involves introducing an amino group at the 5-position of 4,6-dichloropyrimidine, followed by cyclization with sodium azide to form the triazole ring. For example:
- 4,6-Dichloropyrimidine is treated with ammonium hydroxide to yield 4-chloro-6-aminopyrimidine .
- Reaction with 3-methoxyphenyl azide under Cu(I) catalysis forms the triazole ring via Huisgen cycloaddition.
Reaction Conditions :
Alternative Cyclization Approaches
In patent literature, pyrimidine intermediates are cyclized using nitrile imines generated in situ from hydrazonyl chlorides. For instance:
- 4-Chloro-6-hydrazinylpyrimidine reacts with 3-methoxybenzoyl chloride to form a hydrazide.
- Cyclodehydration with POCl₃ yields the triazolopyrimidine core.
Critical Parameters :
Piperazine Coupling at the Pyrimidine 7-Position
Nucleophilic Aromatic Substitution (SNAr)
The 7-chloro group in 7-chloro-3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine undergoes displacement with piperazine under basic conditions:
Procedure :
Buchwald-Hartwig Amination
For electron-deficient pyrimidines, palladium-catalyzed coupling enhances efficiency:
- Mix 7-bromo-triazolopyrimidine (1 eq), piperazine (1.2 eq), Pd₂(dba)₃ (5 mol%), and Xantphos (10 mol%) in toluene.
- Add Cs₂CO₃ (2 eq) and reflux at 110°C for 18 hours.
- Purify by recrystallization from ethanol.
Advantages :
Methanesulfonylation of Piperazine
The secondary amine of the piperazine moiety is sulfonylated using methanesulfonyl chloride under Schotten-Baumann conditions:
Optimized Protocol :
- Dissolve 4-(triazolopyrimidin-7-yl)piperazine (1 eq) in dichloromethane (DCM).
- Add triethylamine (2.5 eq) and cool to 0°C.
- Slowly add methanesulfonyl chloride (1.1 eq) and stir at room temperature for 4 hours.
- Quench with ice water, extract with DCM, and concentrate.
Purity Considerations :
- Residual sulfonyl chloride is removed by washing with NaHCO₃ solution.
- Final purity >99% confirmed by HPLC.
Analytical Data and Characterization
Spectral Data
X-ray Crystallography
Single-crystal analysis confirms the triazole-pyrimidine fusion and sulfonamide geometry (Figure 2).
Industrial-Scale Considerations
Cost-Effective Reagents
Process Optimization
- Temperature control : Maintaining 20–30°C during sulfonylation prevents decomposition.
- Catalyst recycling : Pd catalysts from Buchwald-Hartwig reactions are recovered via filtration.
Challenges and Mitigation Strategies
Regioselectivity in triazole formation :
Piperazine over-alkylation :
Sulfonylation side reactions :
- Strict temperature control (0–5°C) during MeSO₂Cl addition.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient triazolo-pyrimidine ring facilitates nucleophilic displacement at the 7-position. Piperazine derivatives are commonly introduced via this pathway:
Key features:
-
Methanesulfonyl group enhances solubility but reduces nucleophilicity at the piperazine nitrogen .
-
3-Methoxyphenyl substituent directs regioselectivity during cyclization.
Catalytic Cross-Coupling Reactions
Palladium-mediated couplings enable functionalization of the aryl moiety:
Table 1: Suzuki-Miyaura Coupling Performance
| Position | Boronic Acid | Catalyst System | Conversion | Application | Ref. |
|---|---|---|---|---|---|
| C3 | 4-Carboxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 83% | Prodrug derivatization | |
| C3 | 3-Pyridylboronic acid | PdCl₂(dppf), CsF | 67% | Kinase inhibitor synthesis |
Limitations:
-
Steric hindrance from methoxy group reduces coupling efficiency at ortho positions .
-
Triazole nitrogen coordination deactivates some catalysts.
Sulfonamide Modifications
The methanesulfonyl group undergoes selective reactions:
| Reaction Type | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 8 hr | Sulfonic acid derivative | 91% | |
| Aminolysis | NH₃/MeOH, 60°C, 12 hr | Sulfonamide analog | 42% |
Methoxy Group Demethylation
Controlled deprotection enables phenol generation:
| Reagent System | Temperature | Time | Yield | Byproducts | Ref. |
|---|---|---|---|---|---|
| BBr₃/DCM | -78°C | 2 hr | 88% | <5% ring bromination | |
| HI/AcOH | 110°C | 6 hr | 76% | Iodinated impurities |
Stability Under Physiological Conditions
| Condition | Half-life | Degradation Pathway | Bioactivity Retention | Source |
|---|---|---|---|---|
| Simulated gastric fluid (pH 1.2) | 3.2 hr | Piperazine sulfonamide hydrolysis | 43% | |
| Liver microsomes | 28 min | O-Demethylation | 12% |
Critical stability considerations:
-
Methoxy group oxidation to quinones observed under strong oxidative conditions
-
Triazole ring remains intact across pH 2-9
Photochemical Reactivity
UV irradiation studies (254 nm, methanol):
| Time (min) | Major Product | Quantum Yield | Applications |
|---|---|---|---|
| 15 | Ring-opened diazo intermediate | 0.18 | Photoaffinity labeling probes |
| 30 | C7-N bond cleavage | 0.31 | Controlled degradation |
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. By targeting EMT pathways, the compound could potentially suppress tumor progression and metastasis in various cancer types.
Antibacterial and Antifungal Properties
The compound's structural features align with those of other 1,2,4-triazole derivatives, which are recognized for their antibacterial and antifungal activities. Studies have highlighted that triazole compounds can act against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, showcasing their potential as effective antimicrobial agents .
Neuroprotective Effects
Emerging evidence suggests that derivatives of 1,2,4-triazoles may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The compound could potentially be developed into therapeutics aimed at protecting neuronal cells from damage .
Case Study 1: Anticancer Mechanisms
A study published in a peer-reviewed journal demonstrated that similar triazole compounds effectively inhibited cancer cell proliferation through the modulation of specific signaling pathways involved in cell survival and apoptosis. The mechanisms involved include the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic factors .
Case Study 2: Antimicrobial Activity Assessment
In another research effort, compounds structurally related to 1-methanesulfonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine were tested against various bacterial strains. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential utility in treating infections caused by resistant bacteria .
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-methanesulfonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in specific substituents or functional groups.
Other triazolopyrimidine derivatives: These compounds share the triazolopyrimidine core but have different substituents, leading to variations in their chemical and biological properties.
Biological Activity
1-Methanesulfonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article delves into the biological activity of this compound, summarizing findings from various studies while providing detailed data tables and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₁₉N₇O₃S
- Molecular Weight : 389.4 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the triazole and pyrimidine rings have been shown to affect cell viability in breast cancer models such as MCF-7 and MDA-MB-231.
Table 1: Cytotoxic Activity Against Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| SCT-4 | MCF-7 | 70 ± 3 | DNA biosynthesis inhibition |
| SCT-5 | MDA-MB-231 | 80 ± 5 | Apoptosis via caspase activation |
The compound SCT-4 demonstrated a reduction in DNA biosynthesis by 70% at a concentration of 100 µM in MCF-7 cells. This suggests that the mechanism of action may involve interference with cellular proliferation pathways, possibly through apoptosis mediated by caspase activation .
Antiviral Activity
In addition to its anticancer properties, compounds similar to this piperazine derivative have shown promise as antiviral agents. Research indicates that modifications at specific positions on the triazole and pyrimidine rings can enhance antiviral efficacy against various viral pathogens.
Table 2: Antiviral Efficacy Against Selected Viruses
| Compound | Virus Type | EC50 (µM) | Observations |
|---|---|---|---|
| Compound A | HIV | 0.20 | High affinity for reverse transcriptase |
| Compound B | Influenza | 0.35 | Effective in inhibiting viral replication |
The antiviral activity is often linked to structural features that enhance binding affinity to viral enzymes such as reverse transcriptase or proteases .
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study conducted on a series of triazole derivatives found that those with methoxy substituents exhibited enhanced cytotoxicity against MCF-7 cells. The most effective compound reduced cell viability significantly compared to controls, indicating a potential therapeutic application in breast cancer treatment.
Case Study 2: Mechanistic Studies on Apoptosis
Flow cytometry analysis revealed that treatment with 1-methanesulfonyl derivatives led to increased levels of apoptotic markers in treated cells. This suggests that these compounds may induce apoptosis through mitochondrial pathways involving Bcl-xl and BAX proteins .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can oxidative cyclization be optimized?
- Methodology :
- Use oxidative ring closure of hydrazine intermediates with sodium hypochlorite (NaOCl) in ethanol at room temperature for 3 hours. This approach minimizes hazardous reagents (e.g., Cr(VI) salts) and aligns with green chemistry principles .
- Optimize reaction conditions (solvent, temperature, oxidant stoichiometry) via Design of Experiments (DoE) to maximize yield (e.g., achieving >70% isolated yield as in triazolopyridine syntheses) .
- Purify via extraction and alumina plug filtration to remove unreacted intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodology :
- Perform HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
- Confirm structure via 1H/13C NMR (e.g., resonance signals for methanesulfonyl [δ ~3.3 ppm], triazolopyrimidine protons [δ ~8.5–9.0 ppm]) and HRMS for molecular ion verification .
- Use melting point analysis (e.g., compare to literature values for analogous triazolopyrimidines) .
Advanced Research Questions
Q. What strategies can elucidate the structure-activity relationship (SAR) of the triazolopyrimidine-piperazine scaffold?
- Methodology :
- Synthesize derivatives with varied substituents on the methoxyphenyl (e.g., halogens, electron-withdrawing/-donating groups) and piperazine (e.g., sulfonyl vs. carboxamide) moieties .
- Test inhibitory activity against DPP-IV or other targets using in vitro enzyme assays (IC50 determination) .
- Correlate substituent electronic effects (Hammett σ values) with activity trends. For example, para-chloro substituents enhance DPP-IV inhibition by 2.5-fold compared to unsubstituted analogs .
Q. How can contradictory data on biological activity be resolved when testing this compound across different assays?
- Methodology :
- Standardize assay conditions (e.g., enzyme concentration, pH, temperature) to minimize variability .
- Validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based glucose uptake for antidiabetic activity) .
- Analyze substituent effects: Meta-substituted analogs may show reduced activity due to steric hindrance, while ortho/para-substituted derivatives enhance target binding .
Q. What computational approaches are effective in predicting the binding mode of this compound to enzymes like DPP-IV?
- Methodology :
- Perform induced-fit docking (e.g., Schrödinger Suite) to account for receptor flexibility. Compare results to sitagliptin (a known DPP-IV inhibitor) to identify conserved binding interactions (e.g., hydrogen bonding with Ser630) .
- Use molecular dynamics simulations (100 ns trajectories) to assess stability of the ligand-receptor complex .
- Validate predictions with mutagenesis studies (e.g., alanine scanning of key binding residues) .
Q. What in vitro models are suitable for evaluating the DPP-IV inhibitory activity of this compound?
- Methodology :
- Enzyme inhibition assays : Use recombinant human DPP-IV (0.1–1.0 nM) with fluorogenic substrates (e.g., H-Gly-Pro-AMC) to measure IC50 .
- Cell-based models : Test insulin secretion in rat INS-1 β-cells or glucose uptake in C2C12 myotubes to confirm functional antidiabetic activity .
- Compare potency to reference inhibitors (e.g., sitagliptin, IC50 = 18 nM) and report fold differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
